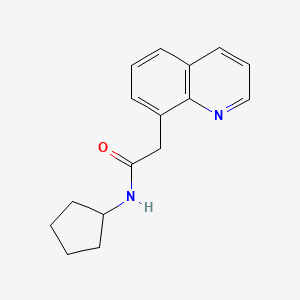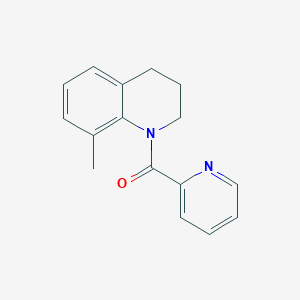
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone, also known as LY-341495, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective metabotropic glutamate receptor (mGluR) antagonists, which have been shown to modulate the activity of the glutamatergic system in the brain.
Scientific Research Applications
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Specifically, it has been shown to be a potent and selective antagonist of the mGluR2/3 receptors, which are involved in the regulation of glutamate release in the brain. This makes it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves its ability to selectively block the activity of the mGluR2/3 receptors. These receptors are located presynaptically on glutamatergic neurons and are involved in the regulation of glutamate release. By blocking these receptors, (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone reduces the amount of glutamate released into the synapse, which can have a modulatory effect on the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
Studies have shown that (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has a number of biochemical and physiological effects in the brain. Specifically, it has been shown to reduce the activity of the glutamatergic system, which can have downstream effects on other neurotransmitter systems. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high selectivity for the mGluR2/3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in some experimental paradigms.
Future Directions
There are a number of future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic applications in conditions such as depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the activity of the HPA axis, which could have implications for stress-related disorders. Additionally, further research is needed to fully understand the downstream effects of blocking the mGluR2/3 receptors and how this could be exploited for therapeutic purposes.
Synthesis Methods
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves a multi-step process that has been described in the literature. The first step involves the reaction of 2-bromo-5-methylpyridine with 4-methoxyphenylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with 2-(4-chlorobenzoyl)quinoline to form the desired product. The final compound is then purified using column chromatography to obtain a high yield and purity.
properties
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-4-7-13-8-5-11-18(15(12)13)16(19)14-9-2-3-10-17-14/h2-4,6-7,9-10H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZAGYFFQZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

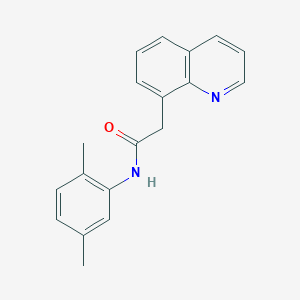
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
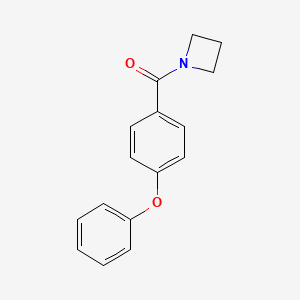
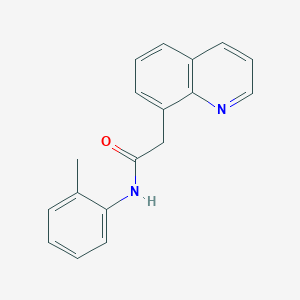
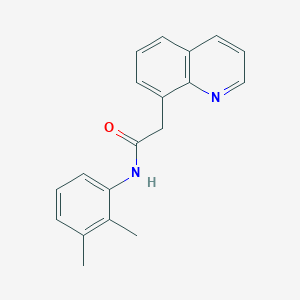
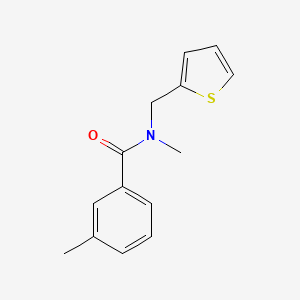
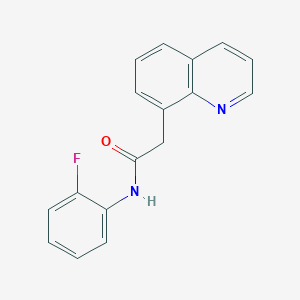

![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
